molecular formula C9H7Cl2NO2 B14692297 N-(2,2-Dichloroethenyl)-2-hydroxybenzamide CAS No. 34243-56-6

N-(2,2-Dichloroethenyl)-2-hydroxybenzamide

Cat. No.: B14692297
CAS No.: 34243-56-6
M. Wt: 232.06 g/mol
InChI Key: LVGMAMQRLHNOCL-UHFFFAOYSA-N
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Description

N-(2,2-Dichloroethenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichloroethenyl group attached to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures efficient synthesis and purification of the compound. Quality control measures are implemented to maintain consistency and meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloroethenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichloroethenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2,2-Dichloroethenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,2-Dichloroethenyl)-2-hydroxybenzamide include:

  • N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
  • 1-Tosyl-2,2-dichloroethenyl isothiocyanate

Uniqueness

This compound is unique due to its specific structural features and the presence of both dichloroethenyl and hydroxybenzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

34243-56-6

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

N-(2,2-dichloroethenyl)-2-hydroxybenzamide

InChI

InChI=1S/C9H7Cl2NO2/c10-8(11)5-12-9(14)6-3-1-2-4-7(6)13/h1-5,13H,(H,12,14)

InChI Key

LVGMAMQRLHNOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC=C(Cl)Cl)O

Origin of Product

United States

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